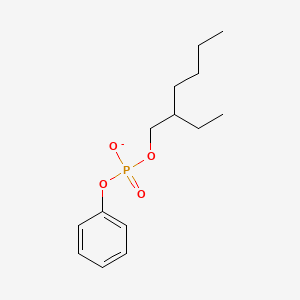

2-ethylhexyl phenyl phosphate

Description

Structure

3D Structure

Properties

CAS No. |

20403-99-0 |

|---|---|

Molecular Formula |

C14H22O4P- |

Molecular Weight |

285.30 g/mol |

IUPAC Name |

2-ethylhexyl phenyl phosphate |

InChI |

InChI=1S/C14H23O4P/c1-3-5-9-13(4-2)12-17-19(15,16)18-14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3,(H,15,16)/p-1 |

InChI Key |

UGIWGFXQNPWKPR-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC(CC)COP(=O)([O-])OC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Ethylhexyl Phenyl Phosphate

Established Synthetic Pathways

The synthesis of 2-ethylhexyl phenyl phosphate (B84403) is primarily achieved through several established industrial routes, each with its own set of advantages and challenges. These methods predominantly involve the formation of phosphate ester bonds through the reaction of a phosphorus-containing precursor with 2-ethylhexanol and a phenyl source.

Esterification Reactions for 2-Ethylhexanol and Phenyl Phosphoric Acid

While direct esterification of phenyl phosphoric acid with 2-ethylhexanol presents a theoretically straightforward route to EHDPP, it is a challenging reaction to drive to completion. The direct esterification of phosphoric acid and its monoesters generally requires significant energy input and efficient water removal to shift the equilibrium towards the product side. The direct esterification of P-acids can be particularly difficult under conventional heating. researchgate.net Microwave-assisted direct esterification has shown promise for other phosphate esters, suggesting a potential avenue for future research into a greener, chloride-free synthesis of EHDPP. nih.gov

A more common approach in industrial synthesis involves the use of more reactive phosphorus precursors, as detailed in the following section.

Comparative Analysis of Synthetic Approaches and Process Optimization

Two primary synthetic approaches dominate the commercial production of 2-ethylhexyl phenyl phosphate: the chlorination-hydrolysis route and catalytic synthesis.

Chlorination-Hydrolysis Route: This widely used method typically involves a two-step process. The first step is the reaction of phosphorus oxychloride (POCl₃) with 2-ethylhexanol. industrialchemicals.gov.au This exothermic reaction forms 2-ethylhexyl phosphoryl dichloride, with the evolution of hydrogen chloride (HCl) gas. Careful temperature control, often below 15°C, and continuous removal of HCl via vacuum are crucial to prevent side reactions.

In the second step, the resulting 2-ethylhexyl phosphoryl dichloride is reacted with sodium phenate, which is prepared from phenol (B47542) and sodium hydroxide. industrialchemicals.gov.au This phenolation step involves the nucleophilic attack of the phenoxide ion on the phosphorus center, displacing the chloride ions to form the final product, 2-ethylhexyl diphenyl phosphate. The reaction is typically carried out at low temperatures, initially around 10°C and maintained below 5°C during the addition of the dichloride, to ensure controlled substitution.

Another variation of this approach involves the reaction of 2-ethylhexanol with a mixture of phenyl dichloridophosphate and diphenyl chloridophosphate.

Catalytic Synthesis: Catalytic methods offer an alternative to the chlorination-hydrolysis route. In industrial production, the transesterification process is a key method. This involves the reaction of phosphorus oxychloride, phenol, and 2-ethylhexanol in the presence of an alkaline catalyst, such as pyridine (B92270) or triethylamine. By carefully controlling the reaction temperature and the molar ratios of the reactants, the selective formation of 2-ethylhexyl diphenyl phosphate can be achieved.

The choice of synthetic route is often a balance between factors such as raw material cost, reaction conditions, product purity requirements, and waste management considerations.

Process Optimization Data:

| Parameter | Chlorination-Hydrolysis | Catalytic Transesterification |

|---|---|---|

| Primary Reactants | Phosphorus oxychloride, 2-ethylhexanol, Phenol, Sodium hydroxide | Phosphorus oxychloride, Phenol, 2-ethylhexanol |

| Catalyst | None (two-step reaction) | Alkaline catalysts (e.g., pyridine, triethylamine) |

| Key Intermediates | 2-ethylhexyl phosphoryl dichloride, Sodium phenate | - |

| Reaction Conditions | Low temperature control (0-15°C), Vacuum for HCl removal | Controlled temperature and molar ratios |

| By-products | Hydrogen chloride, Sodium chloride | Catalyst-related impurities |

Management of By-products During Synthesis

The synthesis of this compound inevitably leads to the formation of by-products that require careful management to ensure product purity and minimize environmental impact.

In the chlorination-hydrolysis route, the primary by-product is hydrogen chloride (HCl), which is generated during the initial reaction between phosphorus oxychloride and 2-ethylhexanol. Efficient removal of HCl, typically achieved by applying a vacuum, is critical to prevent unwanted side reactions. The subsequent phenolation step produces a significant amount of sodium chloride as an aqueous waste stream that needs to be properly treated and disposed of.

Commercial EHDPP is often a technical mixture. For instance, commercial samples have been reported to contain 90–94.5% EHDPP, with impurities including bis(2-ethylhexyl) phenyl phosphate (BEHPP) at around 4.7% and triphenyl phosphate (TPP) at 1.5–4%. industrialchemicals.gov.au The formation of these related phosphate esters is a result of competing and side reactions during the synthesis process. For example, if residual diphenyl chloridophosphate is present, it can lead to the formation of TPP. Conversely, the presence of di(2-ethylhexyl) phosphoryl chloride would lead to BEHPP. The final product is typically purified through processes such as washing and distillation to remove these impurities and unreacted starting materials.

Intrinsic Chemical Reactivity

The chemical behavior of this compound is dictated by the nature of its phosphate ester bonds and the attached alkyl and aryl groups. Its reactivity profile includes susceptibility to oxidation and participation in substitution reactions.

Oxidative Reaction Mechanisms

This compound can undergo oxidative degradation, particularly at elevated temperatures. While detailed mechanisms for the non-biological oxidation of EHDPP are not extensively documented in readily available literature, studies on similar phosphate esters provide insights. The thermal oxidative degradation of phosphate esters can lead to the formation of various volatile compounds. For instance, the decomposition of tributyl phosphate, an alkyl phosphate, mainly produces butene. In contrast, aryl phosphates like tri-p-tolyl phosphate show greater resistance to degradation. nih.gov When subjected to strong oxidizing agents, partial oxidation of EHDPP may result in the release of toxic phosphorus oxides.

In biological systems, EHDPP has been shown to induce oxidative stress. nih.gov This involves the generation of reactive oxygen species and a decrease in the activity of antioxidant enzymes. nih.gov While this occurs in a biological context, it points to the molecule's potential to participate in redox reactions.

Substitution Reaction Dynamics

The phosphorus atom in this compound is electrophilic and thus susceptible to nucleophilic attack. This reactivity is fundamental to its hydrolysis and other substitution reactions. Due to its phosphate ester nature, EHDPP can participate in various typical reactions, including nucleophilic substitutions. solubilityofthings.com

Hydrolysis: The hydrolysis of this compound involves the cleavage of the P-O bond. The rate of hydrolysis is influenced by factors such as pH and the presence of catalysts. In human serum, EHDPP is hydrolyzed to diphenyl phosphate (DPHP). The hydrolysis of phosphate esters is a well-studied area, with mechanisms often involving a pentacoordinate phosphorus intermediate. The reactivity of the ester is influenced by the nature of the leaving group; in the case of EHDPP, both the phenoxy and 2-ethylhexyloxy groups can potentially act as leaving groups. The hydrolysis of similar phosphate diesters has been shown to proceed via conjugate acid, neutral, and mononegative species, with P-O bond fission being the key step. orientjchem.org

Table of Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | EHDPP |

| Bis(2-ethylhexyl) Phenyl Phosphate | BEHPP |

| Triphenyl Phosphate | TPP |

| Phosphorus Oxychloride | POCl₃ |

| Hydrogen Chloride | HCl |

| Sodium Hydroxide | NaOH |

| Pyridine | - |

| Triethylamine | - |

| Diphenyl Phosphate | DPHP |

Advanced Analytical Techniques for 2 Ethylhexyl Phenyl Phosphate Characterization

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS), coupled with chromatographic separation, stands as a cornerstone for the sensitive and selective analysis of EHDPP.

Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS) for Environmental Matrices

Liquid chromatography combined with high-resolution mass spectrometry (LC-HRMS) is a powerful tool for identifying and quantifying EHDPP in complex environmental samples. This technique offers excellent sensitivity and selectivity, allowing for the detection of trace levels of the compound. The high mass accuracy of HRMS aids in the confident identification of EHDPP and its potential transformation products. For instance, LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) mass spectrometry provides detailed fragmentation data, which is invaluable for structural elucidation. massbank.eunih.gov

Below is a table summarizing typical parameters for LC-HRMS analysis of EHDPP:

Interactive Data Table: Typical LC-HRMS Parameters for EHDPP Analysis| Parameter | Value | Source |

| Column | Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) | massbank.eu |

| Mobile Phase | A: Water with 0.1% Formic acidB: Acetonitrile with 0.1% Formic acid | massbank.eu |

| Flow Rate | 0.3 mL/min | massbank.eu |

| Ionization Mode | Positive Electrospray Ionization (ESI) | massbank.eunih.gov |

| Precursor Ion ([M+H]+) | m/z 363.172 | massbank.eu |

| Collision Energy | 10-40 V | massbank.eunih.gov |

Gas Chromatography (GC) with Flame Ionization Detection (FID) and High-Performance Liquid Chromatography (HPLC) with UV Detection for Quantitative Analysis

While mass spectrometry offers high specificity, more conventional techniques like gas chromatography with flame ionization detection (GC-FID) and high-performance liquid chromatography with ultraviolet (HPLC-UV) detection are also employed for the quantitative analysis of EHDPP. service.gov.uk GC-FID is a robust and cost-effective method for quantifying volatile and semi-volatile organic compounds. For non-volatile or thermally labile compounds, HPLC with a UV detector provides reliable quantification, particularly when dealing with less complex sample matrices. A patent for detecting EHDPP in leather outlines a method using gas chromatography-mass spectrometry (GC-MS) for both qualitative and quantitative analysis. google.com

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of synthesized EHDPP.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Synthesis Validation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a definitive method for the structural validation of EHDPP following its synthesis. chemicalbook.comchemicalbook.com NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous confirmation of the compound's structure. The synthesis of EHDPP often involves the reaction of 2-ethylhexanol with diphenyl chlorophosphate or triphenyl phosphate (B84403). chemicalbook.com NMR analysis of the final product confirms the successful incorporation of the 2-ethylhexyl and diphenyl phosphate moieties.

Environmental Sample Preparation and Extraction Protocols

The effective analysis of EHDPP in environmental samples is highly dependent on the efficiency of the sample preparation and extraction methods used to isolate the compound from the sample matrix.

Solid-Phase Extraction (SPE) and Solvent Extraction Techniques (e.g., Dichloromethane (B109758) Sonication)

Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and cleanup of EHDPP from aqueous samples. ukm.mymdpi.com Various sorbents, such as C18 or Oasis HLB, can be employed to retain the analyte of interest while allowing interfering substances to pass through. ukm.my For solid samples like sediment or soil, solvent extraction is a common approach. A study on the degradation of radiolabeled EHDPP in river and pond sediments utilized dichloromethane as the extraction solvent. service.gov.uk Sonication can be used to enhance the extraction efficiency by facilitating the penetration of the solvent into the sample matrix. Another method for extracting EHDPP from leather samples involves solvent extraction followed by concentration and filtration before analysis. google.com

The following table summarizes common extraction techniques for EHDPP:

Interactive Data Table: Common Extraction Techniques for EHDPP| Technique | Sample Matrix | Solvents/Sorbents | Source |

| Solid-Phase Extraction (SPE) | Aqueous Samples | C18, Oasis HLB | ukm.my |

| Solvent Extraction | Sediment, Soil | Dichloromethane | service.gov.uk |

| Solvent Extraction | Leather | Chloroform, Methanol | google.com |

Suspect and Non-Target Screening Strategies for Emerging Analogs

Suspect and non-target screening approaches represent powerful tools for identifying previously unknown or unmonitored analogs of 2-ethylhexyl diphenyl phosphate. Unlike targeted analysis, which looks for specific, known compounds, these screening methods cast a wider net to detect a broad range of chemical signatures.

Suspect screening begins with a predefined list of potential transformation products or related compounds that are "suspected" to be present in a sample. This list can be generated based on predicted metabolic pathways, degradation processes, or known analogs of similar compounds. By searching the acquired high-resolution mass spectrometry data for the exact masses of these suspect compounds, analysts can tentatively identify their presence.

Non-target screening , on the other hand, is a more exploratory approach that does not rely on a pre-existing list. Instead, it involves a comprehensive analysis of all mass signals in a sample to find "unknown unknowns." This is particularly useful for discovering entirely novel transformation products or contaminants that have not been previously considered.

Recent research has successfully applied these strategies to uncover a variety of emerging analogs of EHDPP, primarily its metabolites and transformation products.

A 2023 study investigating the in vivo transformation of EHDPP in zebrafish utilized suspect screening with mass spectrometry to identify a total of 15 metabolites. nih.gov These included ten phase I and five phase II transformation products. The primary metabolites identified were monohydroxylated products, with 5-OH-EHDPHP being the most predominant. nih.gov Notably, this research reported for the first time the identification of two sulfation products and one terminal desaturation metabolite of EHDPP. nih.gov

Similarly, a 2019 study employed high-resolution mass spectrometry to investigate the biotransformation of EHDPP in chicken embryonic hepatocytes. This research led to the discovery of a novel metabolite, hydroxylated 2-ethylhexyl monophenyl phosphate (OH-EHMPP). acs.orgnih.gov This metabolite, along with 2-ethylhexyl monophenyl phosphate (EHMPP) and diphenyl phosphate (DPHP), was also detected in a human blood pool, highlighting the relevance of these findings to human exposure. acs.orgnih.gov

The table below summarizes some of the emerging analogs of 2-ethylhexyl diphenyl phosphate identified through suspect and non-target screening.

| Identified Analog | Type of Analog | Analytical Approach | Matrix | Key Findings | Reference |

| 5-OH-EHDPHP | Phase I Metabolite | Suspect Screening with Mass Spectrometry | Zebrafish | Predominant monohydroxylated product. | nih.gov |

| Sulfation Products (2) | Phase II Metabolites | Suspect Screening with Mass Spectrometry | Zebrafish | First-time identification of sulfated metabolites. | nih.gov |

| Terminal Desaturation Metabolite | Phase I Metabolite | Suspect Screening with Mass Spectrometry | Zebrafish | First-time identification of this type of metabolite. | nih.gov |

| OH-EHMPP | Phase I Metabolite | High-Resolution Mass Spectrometry | Chicken Embryonic Hepatocytes, Human Blood | Novel hydroxylated metabolite identified. | acs.orgnih.gov |

| EHMPP | Metabolite | High-Resolution Mass Spectrometry | Human Blood | Detected alongside the parent compound and other metabolites. | acs.orgnih.gov |

| DPHP | Metabolite | High-Resolution Mass Spectrometry | Human Blood | A known metabolite also confirmed in this study. | acs.orgnih.gov |

These findings underscore the importance of moving beyond the analysis of the parent compound, 2-ethylhexyl diphenyl phosphate, to include its various transformation products. The application of advanced analytical techniques like suspect and non-target screening is crucial for building a more complete picture of the environmental fate and potential toxicological implications of this widely used chemical.

Environmental Presence and Distribution Patterns of 2 Ethylhexyl Phenyl Phosphate

Ubiquitous Detection in Indoor Environments (e.g., Dust)

The extensive use of 2-ethylhexyl diphenyl phosphate (B84403) in everyday products such as electronics, furniture, and construction materials contributes to its pervasive presence in indoor environments. ontosight.ai As a component of these items, EHDPP can be released into the surrounding environment, leading to its accumulation in indoor dust. House dust has been identified as a significant reservoir for this compound, indicating its widespread nature within indoor settings.

Occurrence in Aquatic and Terrestrial Systems (e.g., Surface Waters, Soils)

2-Ethylhexyl diphenyl phosphate has been detected in various environmental compartments, including water, soil, and the atmosphere. nih.gov Its presence in aquatic systems is a notable concern, with releases expected to primarily affect surface waters and sediments. industrialchemicals.gov.au The compound's release into waterways can pose a risk to aquatic life. ontosight.aiservice.gov.uk

In terrestrial systems, EHDPP is expected to be found in soils. industrialchemicals.gov.au Contamination of soil can occur through several pathways, including the land application of sewage treatment plant biosolids and releases from industrial and commercial products. industrialchemicals.gov.au Once in the soil, releases of EHDPP are expected to remain in this compartment. industrialchemicals.gov.au While EHDPP itself is not considered persistent in the environment, its degradation can lead to other phosphate compounds. industrialchemicals.gov.au

Detection of 2-Ethylhexyl Diphenyl Phosphate in Environmental Systems

| Environmental Compartment | Detection Status | Primary Pathway |

|---|---|---|

| Indoor Dust | Detected | Release from consumer products (e.g., furniture, electronics) |

| Surface Waters | Detected | Industrial and municipal wastewater discharges, runoff |

| Sediments | Expected | Deposition from contaminated water |

| Soils | Detected | Application of biosolids, industrial releases |

| Atmosphere | Detected | Volatilization from products |

Spatial and Temporal Distribution Trends

The distribution of 2-ethylhexyl diphenyl phosphate in the environment is not uniform, with concentrations varying both spatially and temporally. Higher concentrations are typically found in areas with significant human and industrial activity. industrialchemicals.gov.au For instance, studies of similar compounds like di-(2-ethylhexyl) phthalate (B1215562) (DEHP) in river sediments have shown higher concentrations during the wet season compared to the dry season, suggesting that hydrological conditions can influence its distribution. mdpi.comrepec.org In one study, mean DEHP concentrations in sediments were 28.6 ± 19.5 mg/kg dry weight in the wet season and 17.8 ± 11.6 mg/kg in the dry season. mdpi.com The highest concentrations were often observed near estuaries, indicating that upstream wastewater discharge is a significant contributing factor. mdpi.comrepec.org While this data is for a related phthalate, it suggests that similar trends of higher concentrations in industrial and downstream areas could be expected for EHDPP.

Relationship with Other Organophosphate Esters in Environmental Compartments

2-Ethylhexyl diphenyl phosphate belongs to the broader class of organophosphate esters (OPEs), which were developed as replacements for other flame retardants like polybrominated diphenyl ethers (PBDEs). industrialchemicals.gov.au Consequently, EHDPP is often detected in the environment alongside other OPEs. nih.gov Commercial samples of EHDPP can be technical mixtures that also contain other organophosphates such as bis(2-ethylhexyl) phenyl phosphate (BEHPP) and triphenyl phosphate. industrialchemicals.gov.au The environmental behavior and presence of EHDPP are often considered in the context of the entire group of OPEs due to their similar use patterns and structural characteristics. industrialchemicals.gov.au For example, EHDPP is considered to have physical, chemical, and environmental hazard properties that are intermediate between those of tris(2-ethylhexyl) phosphate (TEHP) and triphenyl phosphate. industrialchemicals.gov.au

Sources and Release Pathways into the Environment

The primary sources of 2-ethylhexyl diphenyl phosphate in the environment are linked to its use as a flame retardant and plasticizer. industrialchemicals.gov.au It is incorporated into a wide array of products, including:

Plastics and polymers such as PVC, polyurethanes, and rubber. industrialchemicals.gov.au

Adhesives and sealants. industrialchemicals.gov.au

Paints and coatings. industrialchemicals.gov.auservice.gov.uk

Lubricants, greases, and hydraulic fluids. industrialchemicals.gov.auwikipedia.org

Fabric, textile, and leather products. industrialchemicals.gov.au

Construction materials. industrialchemicals.gov.auontosight.ai

Electronic devices. industrialchemicals.gov.auontosight.ai

Inks, toners, and colorants. industrialchemicals.gov.au

Release into the environment occurs through various pathways. The compound can leach from products where it is used as a plasticizer or flame retardant. industrialchemicals.gov.au Leakages from its use in hydraulic fluids and lubricants also contribute to its environmental presence. industrialchemicals.gov.au Spills of EHDPP can lead to significant contamination of soil and water. ontosight.ai Furthermore, wastewater treatment plants can be a pathway for its entry into aquatic environments. service.gov.uk

Environmental Fate and Degradation Processes of 2 Ethylhexyl Phenyl Phosphate

Biotic Degradation Mechanisms

The primary route for the breakdown of EHDPP in aquatic and terrestrial systems is believed to be microbial degradation. nih.gov Studies have shown that EHDPP can be biodegraded by environmental microorganisms, although the rate and extent can vary significantly depending on the conditions and the microbial consortia present.

One standard ready biodegradation test indicated that EHDPP could be considered readily biodegradable. service.gov.uk However, another assessment using an adapted activated sludge inoculum suggested the substance is more accurately described as inherently biodegradable. service.gov.uk The most probable pathway for its biodegradation involves the initial hydrolysis of the phosphate (B84403) ester bonds. service.gov.uk This cleavage results in the formation of orthophosphate and the corresponding phenolic and alcohol constituents, which can then be further broken down by microbes. service.gov.uk

Table 1: Biodegradability of 2-Ethylhexyl Diphenyl Phosphate

| Test System | Finding | Half-Life | Source(s) |

|---|---|---|---|

| Standard Ready Biodegradation Test | Considered readily biodegradable | Not specified | service.gov.uk |

| Adapted Activated Sludge | Inherently biodegradable | Not specified | service.gov.uk |

| River Water Inoculum | Biodegradable | 5.3 days | nih.gov |

Abiotic Degradation Pathways

Abiotic processes, including hydrolysis and atmospheric photo-oxidation, also contribute to the transformation of EHDPP in the environment, although their significance varies.

EHDPP is generally considered to be stable under typical environmental conditions. nih.gov While organophosphate esters can hydrolyze to release their alcohol and phenol (B47542) constituents, studies on EHDPP suggest this process is slow under neutral pH conditions. solubilityofthings.com One environmental risk assessment reported a hydrolysis rate constant of zero, indicating an infinite half-life under the tested conditions. service.gov.uk However, it is noted that the compound's stability can decrease under certain conditions, such as elevated temperatures, which can promote hydrolysis. atamanchemicals.com

Once volatilized into the atmosphere, EHDPP is susceptible to degradation through photo-oxidation. The primary mechanism is its reaction with photochemically produced hydroxyl (•OH) radicals. service.gov.uk Based on its chemical structure, the estimated rate constant for this reaction is 3.98×10⁻¹¹ cm³/molecule-sec. service.gov.uk This corresponds to an atmospheric half-life of approximately 9.7 hours, suggesting that atmospheric photo-oxidation is a significant degradation pathway for the compound in the gas phase. service.gov.uk

Furthermore, it has been proposed that some organophosphate flame retardants found in the atmosphere may be formed secondarily. Organophosphite antioxidants, such as 2-ethylhexyl diphenyl phosphite (B83602) (EHDPPi), can be oxidized by atmospheric oxidants to generate the corresponding organophosphate esters, including EHDPP. nih.govacs.org The atmospheric chemistry of organophosphate esters can involve complex autoxidation mechanisms driven by H-shifts in peroxy radicals, leading to a variety of transformation products. nih.gov

Table 2: Abiotic Degradation Half-Life of 2-Ethylhexyl Diphenyl Phosphate

| Degradation Pathway | Rate Constant (kOH) | Half-Life | Source(s) |

|---|---|---|---|

| Atmospheric Photo-oxidation | 3.98×10⁻¹¹ cm³/molecule-sec | 9.7 hours | service.gov.uk |

Metabolite Formation and Environmental Persistence of Transformation Products

Studies across different biological systems have identified several key metabolites. In rats, the major metabolites excreted in urine were identified as diphenyl phosphate (DPP) and phenol. nih.gov Minor metabolites included p-hydroxyphenyl phenyl phosphate (OH-DPP) and monophenyl phosphate (MPP). nih.gov Similarly, in vitro studies using chicken embryonic hepatocytes showed that diphenyl phosphate was a metabolite, alongside a novel discovery of hydroxylated 2-ethylhexyl monophenyl phosphate (OH-EHMPP). acs.org

Research using human liver microsomes has revealed a more complex metabolic pathway, identifying mono- and di-hydroxylated metabolites, keto metabolites, and mixed keto-hydroxylated products as major phase-I metabolites, in addition to diphenyl phosphate. researchgate.net In a comprehensive study on zebrafish, a total of 15 different metabolites were identified, comprising 10 phase I and 5 phase II products. acs.orgnih.gov Monohydroxylated forms were the most prominent, with 5-OH-EHDPHP being the most abundant. acs.orgnih.gov This research also reported for the first time the formation of two sulfation products and one terminal desaturation metabolite. acs.orgnih.gov The primary metabolite found in biodegradation tests was also diphenyl phosphate. service.gov.uk

The persistence of these transformation products in the environment is a subject of ongoing research. Some of these metabolites may have higher potential toxicity than the parent EHDPP compound. acs.orgnih.gov

Table 3: Identified Metabolites of 2-Ethylhexyl Diphenyl Phosphate

| Study System | Major Metabolites Identified | Source(s) |

|---|---|---|

| Rats (in vivo) | Diphenyl phosphate (DPP), Phenol, p-Hydroxyphenyl phenyl phosphate (OH-DPP), Monophenyl phosphate (MPP) | nih.gov |

| Chicken Embryonic Hepatocytes (in vitro) | Diphenyl phosphate (DPHP), Hydroxylated 2-ethylhexyl monophenyl phosphate (OH-EHMPP) | acs.org |

| Human Liver Microsomes (in vitro) | Mono- and di-hydroxylated metabolites, Keto metabolites, Diphenyl phosphate (DPHP) | researchgate.net |

| Zebrafish (in vivo) | 15 metabolites including monohydroxylated products (e.g., 5-OH-EHDPHP), sulfation products, and a terminal desaturation metabolite | acs.orgnih.gov |

Table 4: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 2-Ethylhexyl Diphenyl Phosphate | EHDPP |

| 2-Ethylhexyl Diphenyl Phosphite | EHDPPi |

| Diphenyl Phosphate | DPP / DPHP |

| Hydroxylated 2-ethylhexyl monophenyl phosphate | OH-EHMPP |

| Monophenyl Phosphate | MPP |

| p-Hydroxyphenyl phenyl phosphate | OH-DPP |

| Phenol |

Biotransformation and Biological Interactions of 2 Ethylhexyl Phenyl Phosphate in Non Human Organisms

Enzymatic Metabolism Pathways

The breakdown of EHDPP in non-human organisms is primarily facilitated by enzymatic processes. These metabolic pathways are crucial in determining the persistence and potential toxicity of the compound.

Cytochrome P450 (CYP)-Mediated Biotransformations

A key player in the metabolism of EHDPP is the cytochrome P450 (CYP) enzyme system, a diverse family of proteins involved in the oxidation of a wide range of substances. nih.govresearchgate.net In various organisms, CYP enzymes catalyze the initial steps of EHDPP breakdown. Studies have shown that specific CYP isoforms, such as those in the CYP2 and CYP3A subfamilies, are involved in the metabolism of organophosphate esters like EHDPP. nih.govresearchgate.net For instance, research on chicken embryonic hepatocytes has implicated CYP enzymes in the biotransformation of EHDPP. nih.gov Furthermore, molecular docking analyses suggest that EHDPP can be a substrate for several human CYP enzymes, highlighting the potential for similar interactions in other species. researchgate.net A metagenomic analysis of a microbial consortium capable of degrading EHDPP also revealed the presence of genes encoding for cytochrome P450 enzymes, indicating their critical role in the biodegradation process. nih.gov

Dealkylation and Hydroxylation Processes

The enzymatic metabolism of EHDPP proceeds through two primary types of reactions: dealkylation and hydroxylation. Dealkylation involves the removal of the 2-ethylhexyl group, while hydroxylation introduces a hydroxyl (-OH) group onto either the phenyl ring or the alkyl chain.

These processes are often initiated by CYP enzymes and lead to the formation of various metabolites. researchgate.net For example, the hydrolysis of the ester bond can result in the formation of diphenyl phosphate (B84403) (DPHP) and 2-ethylhexanol. Further metabolism can then lead to the hydroxylation of the phenyl ring, producing compounds like p-hydroxyphenyl phenyl phosphate (OH-DPP). nih.gov Studies using human liver microsomes have identified mono- and di-hydroxylated metabolites, as well as keto metabolites, as major phase-I biotransformation products of EHDPP. researchgate.netnih.gov

Formation and Characterization of Metabolites in Non-Human Biota

The biotransformation of EHDPP results in a variety of metabolites, which can be broadly categorized into Phase I and Phase II products.

Identification of Phase I and Phase II Biotransformation Products

Phase I metabolism of EHDPP primarily involves oxidation, hydrolysis, and dealkylation reactions, leading to the formation of more polar metabolites. In various non-human organisms, a range of Phase I metabolites have been identified. For instance, in rats, the major urinary metabolites were found to be diphenyl phosphate (DPP) and phenol (B47542), with p-hydroxyphenyl phenyl phosphate (OH-DPP) and monophenyl phosphate (MPP) identified as minor metabolites. nih.gov In zebrafish, studies have identified fifteen metabolites, including ten Phase I products, with monohydroxylated products being the most prominent. nih.govresearchgate.net A novel metabolite, hydroxylated 2-ethylhexyl monophenyl phosphate (OH-EHMPP), has been detected in chicken embryonic hepatocytes. nih.gov

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to further increase their water solubility and facilitate their excretion. In a microbial consortium, glucuronide-conjugated metabolites of EHDPP were identified. nih.gov Similarly, studies on zebrafish have reported the formation of sulfation products as Phase II metabolites. nih.gov The use of human liver microsomes also demonstrated the formation of glucuronidated metabolites of phase-I products of EHDPP. nih.gov

| Metabolite Type | Examples | Organism(s) |

| Phase I | Diphenyl phosphate (DPP), Phenol, p-Hydroxyphenyl phenyl phosphate (OH-DPP), Monophenyl phosphate (MPP), 5-OH-EHDPHP, Hydroxylated 2-ethylhexyl monophenyl phosphate (OH-EHMPP), Keto metabolites | Rats, Zebrafish, Chicken Embryonic Hepatocytes |

| Phase II | Glucuronide-conjugated metabolites, Sulfation products | Microbial Consortium, Zebrafish |

Molecular Mechanisms of Interaction with Biological Systems

The biological effects of EHDPP are rooted in its interactions at the molecular level. Its hydrophobic nature allows it to integrate into cellular membranes, potentially altering their fluidity and permeability. Furthermore, EHDPP and its metabolites can interact with and inhibit various enzymes by binding to their active sites. For example, molecular docking studies have suggested that alkaline phosphatase, cytochrome P450, and hydroxylase can stably bind to EHDPP within their active pockets. nih.gov This binding can disrupt normal cellular processes.

In Vivo Transformation Product Studies in Aquatic Models

Zebrafish (Danio rerio) have emerged as a valuable aquatic model for studying the in vivo transformation of EHDPP. Studies on zebrafish have provided significant insights into the metabolic fate of this compound in an aquatic environment.

Ecological Considerations and Environmental Dynamics of 2 Ethylhexyl Phenyl Phosphate

Bioaccumulation and Biomagnification Potential in Ecological Food Chains

2-Ethylhexyl diphenyl phosphate (B84403) (EHDPP) is recognized for its potential to accumulate in living organisms and magnify in concentration through the food chain. industrialchemicals.gov.au Its bioaccumulation is largely driven by its hydrophobicity, as indicated by a significant correlation between the bioaccumulation factor (BAF) of organophosphate esters (OPEs) and their octanol-water partitioning coefficient (log Kow). researchgate.net

Studies have shown that EHDPP can biomagnify in aquatic food webs. For instance, in Taihu Lake, China, EHDPP exhibited a trophic magnification factor (TMF) of 3.61. researchgate.net This biomagnification is attributed to its relatively high hydrophobicity (log Kow of 5.73) and a reduced metabolic capacity in fish at higher trophic levels. researchgate.net While constant metabolism can diminish the biomagnification of some hydrophobic compounds, the persistence of EHDPP in the food web suggests a potential risk. researchgate.net The Australian Industrial Chemicals Introduction Scheme (AICIS) also notes that EHDPP is bioaccumulative and has the potential to biomagnify in some food webs. industrialchemicals.gov.au

The following table summarizes key values related to the bioaccumulation and biomagnification of EHDPP.

Interactive Data Table: Bioaccumulation and Biomagnification of 2-Ethylhexyl Phenyl Phosphate

| Parameter | Value | Reference |

| Trophic Magnification Factor (TMF) | 3.61 | researchgate.net |

| Log Kow (octanol-water partitioning coefficient) | 5.73 | researchgate.net |

Uptake and Distribution in Terrestrial Non-Human Organisms (e.g., Avian Species)

Research has indicated that 2-ethylhexyl diphenyl phosphate can be taken up by terrestrial non-human organisms, with a potential for secondary poisoning in the terrestrial food chain. service.gov.uk Studies on avian species, specifically chickens, have demonstrated the absorption and distribution of EHDPP within the body.

Upon exposure, EHDPP has been shown to affect the growth and development of chickens. nih.gov Investigations into its tissue distribution have revealed that the liver is a primary target organ for accumulation. nih.gov In adult zebrafish, which share some physiological pathways with terrestrial vertebrates, the highest accumulation of EHDPP and its metabolites was found in the liver and intestine in both sexes. nih.gov This distribution pattern is thought to be influenced by tissue-specific transporters and histones. nih.gov

Further research on avian species has identified the lungs as another potential target organ for EHDPP. nih.gov Studies on chicks have shown that EHDPP exposure can induce pathological changes in lung tissue. nih.gov

Organ-Specific Localization and Microstructural Observations in Avian Hepatic Tissue

The liver has been identified as a key organ for the accumulation and toxic effects of 2-ethylhexyl diphenyl phosphate (EHDPP) in avian species. nih.gov Studies have shown that EHDPP exposure can lead to significant damage to the liver in chickens. nih.gov

Microstructural and ultrastructural examinations of chicken livers exposed to EHDPP have revealed clear evidence of damage. nih.govresearchgate.net These observations include hepatocyte vacuolation and nuclear pyknosis. nih.gov Furthermore, exposure to EHDPP has been linked to increased liver tissue iron content and alterations in the expression of genes and proteins related to ferroptosis, a form of programmed cell death dependent on iron. nih.govresearchgate.net This suggests that ferroptosis, along with oxidative stress, plays a role in the hepatotoxicity of EHDPP in chickens. nih.gov

In vitro studies using chicken embryonic hepatocytes have further elucidated the cytotoxic effects of EHDPP. After a 36-hour incubation period, the lethal concentration 50 (LC50) was determined to be 50 ± 11 μM, indicating a relatively high level of toxicity for an organophosphate ester. acs.org

Predicted Ecological Repercussions of Transformation Products (Computational Assessments)

2-Ethylhexyl diphenyl phosphate (EHDPP) is known to undergo biotransformation in organisms, leading to the formation of various metabolites. nih.govacs.org Computational assessments and in silico toxicity predictions suggest that several of these transformation products may exhibit higher toxicities than the parent compound, EHDPP. nih.gov

In a study on zebrafish, fifteen metabolites of EHDPP were identified, consisting of ten phase I and five phase II products. nih.govacs.org Monohydroxylated products were the most prevalent, with 5-OH-EHDPHP being the most dominant. nih.govacs.org Molecular docking analyses have indicated that the specific conformation of EHDPP within protein pockets favors the formation of this particular metabolite. nih.govacs.org

In silico toxicity predictions, combined with molecular docking, have raised concerns about the potential for several of these metabolites to cause greater harm than EHDPP itself. nih.gov For example, one of the primary metabolites, 2-ethyl-5-hydroxyhexyl diphenyl phosphate, demonstrated 3.1-fold stronger androgen receptor antagonistic activity than EHDPP in Japanese medaka. nih.gov This highlights the importance of considering the ecological risks posed not only by the parent compound but also by its transformation products. The predicted ecological risk of EHDPP to aquatic organisms is considered medium. researchgate.net

Industrial and Functional Applications of 2 Ethylhexyl Phenyl Phosphate Non Human Specific

Role as a Plasticizer in Polymer Science and Engineering (e.g., PVC, Polyurethanes)

In polymer science, 2-ethylhexyl diphenyl phosphate (B84403) functions as a highly efficient plasticizer, particularly in polyvinyl chloride (PVC) and polyurethane (PU) systems. gneechem.comnih.gov Plasticizers are additives that increase the flexibility, workability, and extensibility of a polymer by embedding themselves between the polymer chains. researchgate.netspecialchem.com This action reduces the intermolecular forces, thereby lowering the glass transition temperature (Tg) of the polymer matrix and making the final product softer and more pliable. specialchem.com

EHDPP is classified as an alkyl-aryl phosphate plasticizer, a category known for offering a good balance of properties. sci-hub.se As a low-volatility plasticizer, it enhances the processability and flexibility of polymers like PVC without significantly compromising their inherent mechanical strength. gneechem.com Its use is favored in applications requiring both softness and resistance to heat and oil, such as in automotive interiors, flooring, and upholstery. gneechem.com The incorporation of EHDPP into PVC helps to improve its cold resistance, a critical attribute for materials used in varying temperature environments. atamanchemicals.com

The effectiveness of a plasticizer is often compared based on several performance metrics. EHDPP provides a combination of plasticizing efficiency, favorable low-temperature performance, and low viscosity in PVC plastisols. sci-hub.se

Table 1: Comparative Properties of Plasticizers in PVC Formulations

| Property | 2-Ethylhexyl Diphenyl Phosphate (EHDPP) | Di-2-ethylhexyl Phthalate (B1215562) (DEHP) | Tri-2-ethylhexyl Phosphate (TEHP) |

|---|---|---|---|

| Plasticizer Type | Alkyl-Aryl Phosphate | Ortho-Phthalate | Alkyl Phosphate |

| Primary Function | Flame Retardant Plasticizer | General-Purpose Plasticizer | Low-Temperature Plasticizer |

| Low-Temperature Flexibility | Good | Standard | Excellent |

| Flame Retardancy | Excellent | Poor | Moderate |

| Volatility | Low | Moderate | High |

| Compatibility with PVC | Good | Excellent | Good |

This table provides a generalized comparison based on typical performance characteristics.

Function as a Flame Retardant in Material Compositions

A primary and critical application of 2-ethylhexyl diphenyl phosphate is its role as a flame retardant. ontosight.aiwikipedia.org It is widely used in thermoplastic and thermoset polymers, including PVC, polyurethanes, and epoxy resins, to enhance fire safety in products such as electronic equipment housings, building materials like foam insulation, and automotive components. gneechem.com

The flame retardant mechanism of phosphorus-based compounds like EHDPP is complex and occurs in both the gas and condensed (solid) phases of a fire.

Gas Phase Action: During combustion, EHDPP can decompose to release phosphorus-containing radicals (e.g., PO•, HPO•). These radicals interfere with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals in the flame that propagate the combustion chain reaction. This "flame poisoning" effect cools the flame and reduces its intensity. gneechem.commdpi.com

Condensed Phase Action: In the solid material, the phosphoric acid produced from the decomposition of EHDPP acts as a catalyst for dehydration and charring. It promotes the formation of a stable, insulating layer of char on the material's surface. This char layer acts as a physical barrier, limiting the release of flammable volatile gases from the polymer and shielding the underlying material from heat and oxygen. mdpi.comfau.de

This dual-action mechanism makes EHDPP an effective flame retardant in a wide range of materials. ontosight.ai Alkyl diphenyl phosphates are noted to be slightly less efficient as flame retardants compared to triaryl phosphates but generally produce less smoke when PVC is burned. The efficiency of flame retardants is often measured by the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test.

Table 2: Flame Retardant Performance Data

| Polymer System | Flame Retardant | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating |

|---|---|---|---|---|

| Epoxy Resin (Typical) | None | 0 | ~25 | Fails |

| Epoxy Resin | DOPO-based FR | 0.25 | 33.4 | V-0 |

| Epoxy Resin | PPMP-based FR | 1-2 | >30 | V-0 |

Note: This table presents typical data for phosphorus-based flame retardants to illustrate performance benchmarks. Specific results for EHDPP can vary based on the formulation. DOPO and PPMP are other types of phosphorus flame retardants. electronics.orgnih.gov

Utilization as an Additive in Diverse Manufactured Products (e.g., Adhesives, Coatings, Lubricants)

Beyond its primary roles, 2-ethylhexyl diphenyl phosphate is a functional additive in a variety of manufactured products. atamanchemicals.com

Lubricants and Hydraulic Fluids: In industrial fluids, such as hydraulic fluids, lubricants, and metalworking fluids, EHDPP functions as an anti-wear and anti-corrosion agent. gneechem.com Its polar phosphate groups adhere to metal surfaces, creating a protective film that reduces friction and prevents material degradation under the high-stress conditions found in heavy machinery and aerospace systems. gneechem.com Furthermore, its wide liquid range and inherent fire resistance make it a suitable component for fire-resistant hydraulic fluids, particularly in the aviation industry. atamanchemicals.comwikipedia.org

Table 3: Functional Roles of 2-Ethylhexyl Diphenyl Phosphate in Various Products

| Product Category | Primary Function | Mechanism of Action |

|---|---|---|

| Adhesives & Coatings | Plasticizer, Coupling Agent, Solvent | Improves flexibility, enhances miscibility of components, and promotes durability. gneechem.comatamanchemicals.com |

| Lubricants | Anti-Wear, Anti-Corrosion Additive | Forms a protective film on metal surfaces to reduce friction and prevent degradation. gneechem.com |

| Hydraulic Fluids | Fire-Resistant Base Fluid/Additive | Provides lubricity while reducing flammability risk. atamanchemicals.comwikipedia.org |

| Pigment Dispersions | Dispersing Agent | Improves the distribution and stability of pigments in a liquid medium. service.gov.uk |

Material Performance Enhancement (e.g., Viscosity Modulation, UV Stability of Formulations)

The molecular structure of 2-ethylhexyl diphenyl phosphate directly contributes to the enhancement of material performance in several ways.

Viscosity Modulation: EHDPP is characterized by its low viscosity, which is a significant advantage in the processing of polymers like PVC, particularly in the preparation of plastisols. sci-hub.se Plastisols are dispersions of polymer particles in a liquid plasticizer. A lower viscosity allows for easier handling, mixing, and application before the material is cured. This property is also beneficial in coatings and adhesives, where controlled flow is essential for proper application.

UV Stability of Formulations: The presence of benzene (B151609) rings in the diphenyl phosphate portion of the molecule endows formulations containing EHDPP with improved stability against degradation from ultraviolet (UV) radiation. While not a primary UV stabilizer, its inherent structure can contribute to the longevity of a product exposed to sunlight by helping to resist the aging effects of UV light. acs.org Some research indicates that it can exhibit a synergistic effect when used with antioxidants and light stabilizers.

Table 4: Selected Physicochemical Properties of 2-Ethylhexyl Diphenyl Phosphate

| Property | Value | Relevance to Application |

|---|---|---|

| Appearance | Clear, almost colorless liquid | Suitable for applications where color is a factor. |

| Boiling Point | ~375°C (at atmospheric pressure) | Indicates low volatility, important for plasticizer permanence. service.gov.uk |

| Melting Point (Pour Point) | -60°C | Wide liquid range enhances performance in low-temperature applications. wikipedia.orgservice.gov.uk |

| Relative Density (at 20°C) | 1.07 - 1.09 g/cm³ | Standard property for formulation calculations. service.gov.uk |

| Viscosity (at 20°C) | Low | Beneficial for processing plastisols and coatings. sci-hub.se |

Data sourced from environmental risk evaluation reports and may vary based on the specific commercial product. service.gov.uk

Research Gaps and Future Directions in 2 Ethylhexyl Phenyl Phosphate Studies

Elucidation of Novel Environmental Transformation Pathways

The environmental persistence and ultimate fate of EHDPP are dictated by a complex interplay of biotic and abiotic transformation processes. While initial studies have shed light on some of these pathways, a complete picture is far from realized, presenting a critical area for future investigation.

Current understanding of EHDPP's biotransformation is largely centered on aquatic vertebrates. For instance, in vivo studies with zebrafish have identified several phase I and phase II metabolites, with monohydroxylation being a primary pathway. nih.govacs.org Research has also pointed to the significant role of gut microbes in the transformation of EHDPP, suggesting that the gut microbiome may be a key determinant of its metabolic fate in organisms. nih.govacs.org Furthermore, studies on the microbial degradation of the structurally similar bis-(2-ethylhexyl)-phenyl phosphate (B84403) (BEHPP) have revealed that microbially-enriched cultures can effectively degrade these compounds through reactions such as hydrolysis, hydroxylation, methylation, carboxylation, and glycosylation. nih.gov The enzymes implicated in these processes include phosphatase, phosphodiesterase, and cytochrome P450. nih.gov

However, significant research gaps persist, particularly concerning abiotic degradation routes. While the photolysis of other plasticizers like bis(2-ethylhexyl) phthalate (B1215562) (DEHP) has been shown to be influenced by natural water constituents such as nitrate (B79036) and ferric ions, which generate hydroxyl radicals, specific data on the photodegradation and hydrolysis of EHDPP under environmentally relevant conditions are scarce. nih.gov The half-life for abiotic degradation of compounds like DEHP can be very long, ranging from 390 to 1600 days under sunlight irradiation, highlighting the potential for persistence if similar mechanisms govern EHDPP's fate. researchgate.net

Future research should, therefore, focus on:

Investigating Abiotic Degradation: Conducting detailed studies on the hydrolysis and photolysis rates of EHDPP in various environmental media (e.g., water, soil, air) and under different conditions (e.g., pH, temperature, presence of photosensitizers).

Identifying Novel Microbial Degraders: Isolating and characterizing novel microbial strains and consortia from diverse environments with the capacity to degrade EHDPP, and elucidating the specific enzymatic pathways involved.

Exploring Anaerobic Transformation: Characterizing the transformation pathways of EHDPP under anaerobic conditions, which are prevalent in sediments and certain wastewater treatment processes.

Comprehensive Understanding of Biotransformation Kinetics Across Diverse Non-Human Taxa

To accurately assess the ecological risks posed by EHDPP, it is imperative to understand its biotransformation kinetics in a wide array of non-human organisms. The rate and extent of metabolism can significantly influence the internal dose, potential for bioaccumulation, and the nature of toxicological effects.

Studies have begun to paint a picture of EHDPP's biotransformation in different species. In rats, orally administered EHDPP is rapidly absorbed and metabolized, with major metabolites including diphenyl phosphate (DPP) and phenol (B47542). nih.gov In aquatic ecosystems, research on Japanese medaka has not only identified metabolites but also highlighted that some, like 2-ethyl-5-hydroxyhexyl diphenyl phosphate, can exhibit stronger biological activity than the parent compound. nih.gov The biotransformation of a related compound, triphenyl phosphate (TPHP), has been studied across various aquatic species, revealing common pathways like hydrolysis to diphenyl phosphate, as well as species-specific biotransformation products in green algae, daphnids, and fish. nih.gov

Despite this progress, a comprehensive, cross-species understanding of EHDPP's biotransformation kinetics is lacking. Key areas for future research include:

Comparative Biotransformation Studies: Conducting comparative studies on the biotransformation kinetics (uptake, metabolism, and elimination rates) of EHDPP in a broader range of non-human taxa, including various aquatic invertebrates (e.g., mollusks, crustaceans), other fish species, and terrestrial organisms (e.g., earthworms, soil microorganisms).

In Vitro and In Silico Models: Developing and validating in vitro (e.g., liver microsomes, cell cultures) and in silico (e.g., quantitative structure-activity relationship models) tools to predict the metabolic fate of EHDPP across different species, reducing the need for extensive animal testing.

Influence of Environmental Factors: Investigating how environmental factors such as temperature, salinity, and co-exposure to other contaminants affect the biotransformation kinetics of EHDPP in organisms.

Advancements in Analytical Methodologies for Trace Detection

The ability to accurately and sensitively detect EHDPP and its transformation products in complex environmental matrices is fundamental to understanding its distribution, fate, and exposure risks. While current analytical methods are robust, there is always a need for improvement, particularly in achieving lower detection limits and higher throughput.

Modern analytical techniques have proven effective for the determination of organophosphate flame retardants (OPFRs), including EHDPP. Turbulent flow chromatography coupled with tandem mass spectrometry (TFC-MS/MS) has been successfully applied for the analysis of OPFRs in sediment and fish samples, offering the advantage of reduced sample preparation time. nih.govresearchgate.net Gas chromatography-mass spectrometry (GC-MS) is another widely used technique, with established methods for the analysis of OPFRs in indoor air, dust, and skin wipes, as well as in leather. nih.govgoogle.com For water samples, solid-phase extraction (SPE) followed by GC-MS or liquid chromatography-mass spectrometry (LC-MS) is a common approach, while microwave-assisted extraction (MAE) is often employed for solid samples like soil and sediment. mdpi.comresearchgate.net

Despite these advanced techniques, challenges remain. The trace levels at which EHDPP and its metabolites often occur in the environment require highly sensitive and selective methods. Furthermore, the analysis of complex matrices can be hampered by matrix effects and interferences.

Future advancements in analytical methodologies should focus on:

Developing Ultra-Sensitive Methods: Pushing the boundaries of detection limits to enable the quantification of EHDPP and its metabolites at environmentally relevant, ultra-trace concentrations. This may involve the development of novel sample enrichment techniques and more sensitive mass spectrometry instrumentation.

High-Resolution Mass Spectrometry: Expanding the use of high-resolution mass spectrometry (HRMS) for non-target and suspect screening to identify novel transformation products of EHDPP in various environmental and biological samples.

Field-Deployable Sensors: Creating rapid, low-cost, and portable analytical devices or sensors for the on-site monitoring of EHDPP in water or air, allowing for real-time data collection and rapid risk assessment.

Standardization of Methods: Promoting the development and validation of standardized analytical methods for EHDPP and its key metabolites across different matrices to ensure data comparability between laboratories and studies.

Interactive Data Table: Overview of Analytical Techniques for Organophosphate Flame Retardants

| Analytical Technique | Sample Matrix | Sample Preparation | Key Advantages |

| TFC-LC-MS/MS | Sediment, Fish | Ultrasound/Pressurized Liquid Extraction | Reduced sample preparation time, high throughput |

| GC-MS | Indoor Air, Dust, Skin Wipes, Leather | Solvent Extraction | Well-established, good for volatile/semi-volatile compounds |

| SPE-GC-MS/LC-MS | Water | Solid-Phase Extraction | Effective for concentrating analytes from aqueous samples |

| MAE-GC-MS | Soil, Sediment | Microwave-Assisted Extraction | Reduced solvent consumption, faster extraction times |

| HRMS | Various | Various | Enables non-target and suspect screening for new metabolites |

Integrated Multidisciplinary Approaches for Environmental Behavior Modeling

Predicting the environmental behavior of EHDPP requires an integrated approach that combines knowledge from environmental chemistry, toxicology, and computational modeling. Such models are essential for forecasting the compound's long-range transport, identifying areas of potential accumulation, and assessing the effectiveness of potential mitigation strategies.

The environmental distribution of OPFRs is influenced by their physicochemical properties and release patterns. Fugacity models have been used to estimate the distribution of EHDPP in different environmental compartments. service.gov.uk The sources of OPFRs in the soil environment, for example, include wet/dry deposition, air-soil exchange, sewage irrigation, and sludge application. researchgate.net Once in the soil, their migration to other environmental media is governed by factors like their hydrophobicity. researchgate.net

However, there is a need for more sophisticated and validated models that can capture the complex interactions of EHDPP within and between different environmental spheres. Future research in this area should focus on:

Developing Coupled Fate and Transport Models: Creating and refining multimedia environmental models that couple the fate and transport of EHDPP in different compartments (air, water, soil, sediment, biota) and account for intermedia transfer processes.

Integrating Biotransformation Data: Incorporating detailed biotransformation kinetic data from a range of species into these models to more accurately predict bioaccumulation and trophic transfer in food webs.

Validating Models with Field Data: Rigorously validating the predictions of these models with comprehensive field monitoring data to improve their accuracy and reliability for risk assessment purposes.

Scenario-Based Modeling: Utilizing these integrated models to explore different future scenarios, such as changes in EHDPP usage patterns, climate change impacts on environmental processes, and the effectiveness of various regulatory interventions.

By addressing these research gaps, the scientific community can build a more complete understanding of the environmental risks associated with 2-ethylhexyl phenyl phosphate, providing a solid foundation for informed environmental management and policy decisions.

Q & A

Q. What analytical methods are recommended for identifying and quantifying 2-ethylhexyl phenyl phosphate (EHPHP) in environmental samples?

Methodological Answer: Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), particularly LC-Orbitrap-HRMS, is the gold standard for untargeted screening and quantification. This method leverages characteristic fragmentation pathways of organophosphate esters (OPEs) to distinguish EHPHP from co-eluting compounds. For targeted analysis, LC-MS/MS provides high sensitivity, with method detection limits as low as 0.002 ng/mL for urinary biomarkers . Validate methods using synthesized standards to ensure accuracy, as demonstrated in indoor dust studies where EHPHP was detected at median concentrations of 50–1530 ng/g .

Q. What physicochemical properties of EHPHP are critical for experimental design?

Methodological Answer: Key properties include:

- LogP (7.758): Indicates high lipophilicity, influencing bioaccumulation potential and extraction solvent selection (e.g., hexane or methanol-water mixtures) .

- Solubility: High solubility in organic solvents (e.g., hexane, methanol) but low in aqueous systems, guiding sample preparation protocols .

- Stability: Susceptibility to hydrolysis under alkaline conditions; store samples at neutral pH and low temperature to prevent degradation .

| Property | Value | Relevance |

|---|---|---|

| LogP | 7.758 | Predicts environmental partitioning |

| PSA | 41.28 Ų | Affects hydrogen bonding and reactivity |

| Solubility | Organic solvents | Informs extraction techniques |

Q. How can EHPHP be synthesized for use as a reference standard?

Methodological Answer: EHPHP is synthesized via esterification of phenyl phosphoric acid with 2-ethylhexanol under acidic catalysis. Purification involves fractional distillation or column chromatography. Confirm purity (>98%) via NMR and LC-HRMS. Synthesized standards are essential for calibrating environmental and toxicological assays .

Advanced Research Questions

Q. How do coexisting OPEs like EHDPP or TEHP interfere with EHPHP toxicological assessments?

Methodological Answer: Coexposure studies in zebrafish reveal additive or synergistic effects. For example, developmental exposure to EHDPP (2-ethylhexyl diphenyl phosphate) and EHPHP disrupts larval motility and adult neurobehavioral responses. Use factorial experimental designs to isolate EHPHP-specific effects. Correlational analyses (e.g., log-transformed concentration relationships) can identify shared exposure pathways, as seen in dust studies (r² = 0.7884 for EHPHP vs. EHDPP) .

Q. What are the data gaps in ecological risk assessment for EHPHP?

Methodological Answer: Current limitations include:

- Lack of chronic toxicity data: Most studies focus on acute exposure; long-term effects on aquatic/terrestrial organisms are unknown.

- Dose-response ambiguity: Limited data on NOAEL/LOAEL values for endpoints like endocrine disruption.

- Source apportionment: Difficulty distinguishing EHPHP emissions from industrial vs. consumer products. Prioritize microcosm studies and probabilistic risk models to address these gaps .

Q. How can in silico models improve the prediction of EHPHP’s environmental fate?

Methodological Answer: Use quantitative structure-activity relationship (QSAR) models to predict:

- Biodegradation half-lives: Based on ester bond lability and branching in the 2-ethylhexyl group.

- Air-water partitioning: Estimated via Henry’s Law constants derived from vapor pressure and solubility data. Validate predictions with field measurements (e.g., indoor dust and atmospheric particulate samples) .

Q. Why are there discrepancies in reported EHPHP concentrations across studies?

Methodological Answer: Variability arises from:

- Matrix effects: Dust vs. water vs. biological samples have differing extraction efficiencies.

- Analytical bias: LC-MS/MS may underestimate EHPHP due to co-eluting isomers, whereas LC-HRMS resolves these via exact mass .

- Geographic factors: Higher concentrations in urban vs. rural areas reflect proximity to industrial sources .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.